

# Systematic review of clinical trial data comparing Rotundatin to placebo

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## Compound of Interest

Compound Name: Rotundatin

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## Rotundatin vs. Placebo: A Systematic Review of Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Rotundatin**, also known as levo-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid extracted from the traditional Chinese medicine *Corydalis yanhusuo*. It is marketed under the brand name Rotundine in China and is recognized for its analgesic and sedative properties.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> This guide provides a systematic review of the available clinical trial data comparing **Rotundatin** to placebo, with a focus on its efficacy and safety profile.

### Efficacy in a Clinical Setting

A singular pilot clinical trial has been identified that directly compares levo-tetrahydropalmatine (l-THP) to a placebo. This study, while focused on the treatment of heroin addiction, provides valuable insights into the broader effects of **Rotundatin**, including its impact on insomnia and mood.

### Study Design and Population

A randomized, double-blind, placebo-controlled pilot study was conducted with 120 heroin-dependent subjects. Participants were randomly assigned to receive either l-THP (60 mg, twice

daily) or a placebo for four weeks. The study aimed to evaluate the efficacy of I-THP in ameliorating protracted abstinence withdrawal syndrome (PAWS) and increasing the abstinence rate.[\[1\]](#)

## Key Efficacy Findings

The study found that a four-week treatment with I-THP significantly improved several symptoms of PAWS compared to the placebo group.[\[1\]](#) Specifically, statistically significant amelioration was observed in somatic syndromes, mood states, insomnia, and drug craving.[\[1\]](#)

One of the most notable outcomes was the significant reduction in opiate craving in the I-THP treatment group.[\[1\]](#) Furthermore, the abstinence rate at a three-month follow-up was significantly higher in the I-THP group (47.8%) compared to the placebo group (15.2%).[\[1\]](#)

## Quantitative Data Summary

The following table summarizes the key quantitative data from the pilot study comparing **Rotundatin** (I-THP) to placebo.

Outcome Measure	Rotundatin (I-THP) Group	Placebo Group	p-value
Abstinence Rate (3-month follow-up)	47.8%	15.2%	< 0.0005
Reduction in Opiate Craving	Significant Reduction	No Change	Not Reported
Amelioration of Insomnia	Significant Improvement	No Change	Not Reported
Improvement in Mood States	Significant Improvement	No Change	Not Reported

## Experimental Protocol

The following outlines the methodology of the key clinical trial cited:

Study: Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study.[1]

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: 120 heroin-dependent subjects.
- Intervention:
  - Treatment Group: Levo-tetrahydropalmatine (l-THP) 60 mg orally, twice daily for four weeks.
  - Control Group: Placebo tablets orally, twice daily for four weeks.
- Primary Outcome Measures:
  - Severity of protracted abstinence withdrawal syndrome (PAWS), including somatic symptoms, mood states, insomnia, and drug craving, assessed using a standardized scale.
  - Abstinence rate, determined by urine drug tests at a three-month follow-up.
- Data Analysis: Statistical comparisons between the l-THP and placebo groups were performed to determine the significance of the observed differences.

## Signaling Pathways and Logical Relationships

The primary mechanism of action of **Rotundatin** is believed to be its antagonism of dopamine D1 and D2 receptors.[2][3][4] This action is central to its observed effects on craving and addiction. Additionally, it may influence other neurotransmitter systems, contributing to its sedative and analgesic properties.[4]

Proposed mechanism of **Rotundatin's** action.

## Conclusion

The available clinical evidence, primarily from a single pilot study in a specific patient population, suggests that **Rotundatin** (levo-tetrahydropalmatine) may be more effective than

placebo in reducing opiate craving, improving abstinence rates, and ameliorating associated symptoms like insomnia and mood disturbances.[1] Its mechanism is thought to involve the antagonism of dopamine receptors.[2][3][4]

However, the limited number of placebo-controlled clinical trials, particularly for the indications of pain and insomnia in the general population, underscores a significant gap in the current understanding of **Rotundatin**'s clinical utility. Further large-scale, randomized, placebo-controlled trials are necessary to definitively establish its efficacy and safety profile for these conditions. Researchers and drug development professionals are encouraged to pursue further investigation into this promising natural compound.

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## References

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